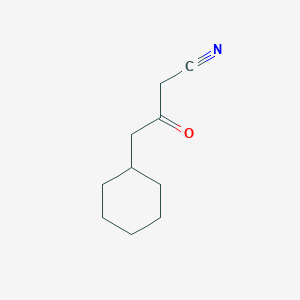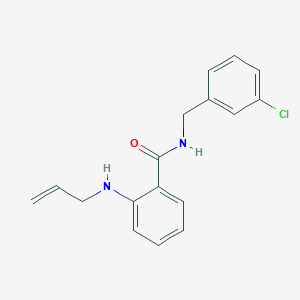![molecular formula C13H18ClN3O3 B13087162 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C13H17N3O3•HCl and a molecular weight of 299.75 g/mol . This compound is known for its applications in proteomics research and has been studied for its potential biological activities .
Métodos De Preparación
The synthesis of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxyquinazolin-4(3H)-one: The parent compound without the ethylamino group.
2-[(methylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one: A similar compound with a methylamino group instead of an ethylamino group.
2-[(propylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one:
Propiedades
Fórmula molecular |
C13H18ClN3O3 |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O3.ClH/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12;/h5-6,14H,4,7H2,1-3H3,(H,15,16,17);1H |
Clave InChI |
NOJNHMUGVYYFHT-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


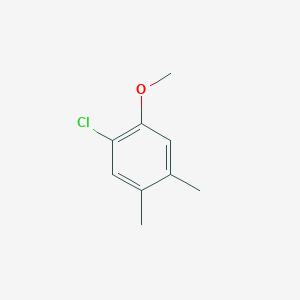
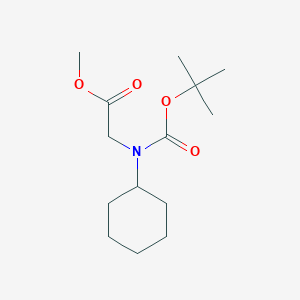
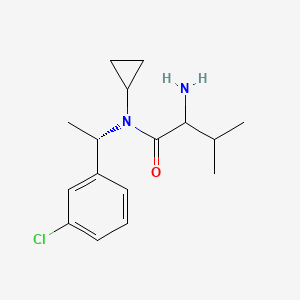


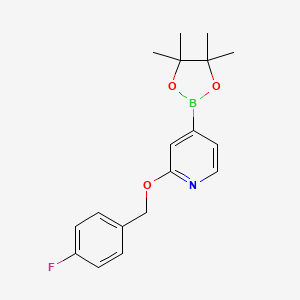
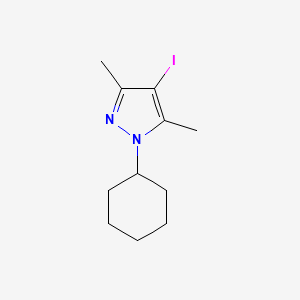
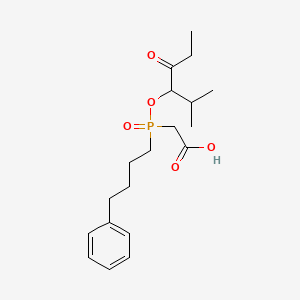
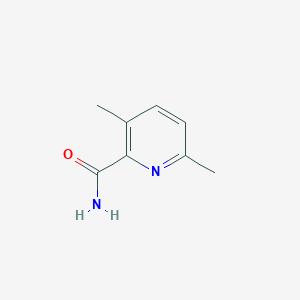
![[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13087138.png)
